5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride is a chemical compound classified within the group of benzimidazole derivatives. It is notable for its structural features, which include a fluorine atom at the 5-position and a piperidine ring attached to the benzimidazole core. The compound is recognized for its potential pharmacological applications, particularly in medicinal chemistry.
This compound is categorized under the broader class of benzimidazole derivatives, which are known for their diverse biological activities. The specific hydrochloride form indicates that it is a salt derived from the hydrochloric acid reaction, enhancing its solubility and stability in various applications. The compound's CAS Number is 214770-66-8, and its linear formula is C12H15ClFN3O .
The synthesis of 5-fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride involves several steps:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 5-fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride features:
The molecular formula is C12H15ClFN3O, with a molecular weight of approximately 253.72 g/mol .
5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride can participate in various chemical reactions typical for benzimidazole derivatives:
The mechanism of action for compounds like 5-fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride often involves interaction with specific biological targets:
Preliminary studies suggest that modifications on the benzimidazole core can significantly alter binding affinities and selectivity towards target receptors .
The physical properties of 5-fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride include:
Chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are used to confirm structure and purity .
5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride has potential applications in various scientific fields:
Research continues to explore its full pharmacological profile and potential therapeutic applications in treating various diseases .
The strategic integration of benzimidazole and piperidine rings represents a cornerstone in rational drug design, yielding hybrid scaffolds with enhanced target affinity and optimized pharmacokinetic profiles. The compound 5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl exemplifies this approach, where the benzimidazole core provides planar rigidity for π-π stacking interactions with biological targets, while the piperidine moiety introduces three-dimensional flexibility and basicity crucial for membrane permeability and ionic bonding [2] [5]. This molecular synergy enables precise engagement with diverse binding pockets, particularly in the central nervous system and inflammatory pathways.
Recent studies demonstrate that the protonatable piperidine nitrogen (pKa ~10.5) facilitates blood-brain barrier penetration and forms salt bridges with aspartate/glutamate residues in target proteins. Concurrently, the benzimidazol-2-one motif acts as a hydrogen-bond acceptor/donor platform, enhancing binding specificity [5]. This is exemplified in NLRP3 inflammasome inhibitors, where derivatives like HS203873 – featuring the identical 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one substructure – suppress interleukin-1β release (IC50 < 1 μM) by competitively inhibiting ATP hydrolysis in the NLRP3 NACHT domain [2]. The structural conservation of this scaffold across multiple therapeutic classes underscores its versatility:
Table 1: Structural and Bioactivity Profile of Key Benzimidazole-Piperidine Hybrids
Compound | Target | Key Structural Features | Bioactivity |
---|---|---|---|
HS203873 [2] | NLRP3 Inflammasome | Unsubstituted benzimidazol-2-one, piperidin-4-yl | Inhibits IL-1β release in macrophages |
Clinical Analog [5] | Dopamine D2 Receptor | 5-Chloro substitution, N-benzyl piperazine variant | K*i = 8.3 nM, antipsychotic efficacy |
5-Fluoro Derivative [1] [3] | N/A (Building block) | 5-Fluoro substitution, HCl salt | Chemical purity ≥95%, MW 271.72 g/mol |
The synthetic accessibility of these hybrids further bolsters their utility. Reductive amination or nucleophilic substitution routes reliably append pharmacophores to the piperidine nitrogen, while electrophilic aromatic substitution (e.g., bromination, nitration) at the benzimidazole 5/6-positions enables rational potency optimization [5]. As evidenced by commercial availability through suppliers like Fluorochem and AChemBlock, the 5-fluoro-1-(piperidin-4-yl) variant serves as a strategic intermediate for generating targeted libraries against protein kinases and GPCRs [1] [3].
Fluorine incorporation into benzimidazole scaffolds has evolved from a mere bioavailability enhancement tactic to a sophisticated strategy for directing molecular recognition. The chronological development reveals three key phases:
First Generation (1990s-2000s): Initial fluorination at the benzimidazole 5- or 6-position aimed solely to improve metabolic stability and blood-brain barrier penetration. Empirical observations showed that fluorine’s high electronegativity (χ = 3.98) reduced π-electron density at N3, diminishing oxidative metabolism while increasing log P by ~0.5 units versus non-fluorinated analogs [4].
Second Generation (2000s-2010s): Structure-activity relationship studies uncovered fluorine’s role in enabling halogen bonds with carbonyl oxygens (e.g., backbone C=O of Glu435 in PRMT5). The 5-fluoro derivative of 1-(piperidin-4-yl)-1H-benzimidazol-2(3H)-one demonstrated a 2.3-fold binding affinity increase over the non-fluorinated analog in NLRP3 inhibitors, attributed to F···O=C interactions (distance: 2.8–3.2 Å) [2] [6].
Current Era (2020s-Present): Ortho-fluorine effects now exploit ring conformation control. The 5-fluoro group in 5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl induces a 15° dihedral twist between benzimidazolone and piperidine planes, pre-organizing the molecule for optimal fit in ATP-binding clefts. This conformational bias translates to enhanced binding entropy, as validated in inflammasome inhibition assays where the fluorinated derivative showed 5-fold greater IC*50 reduction versus des-fluoro counterparts [2].
Table 2: Impact of Fluorination Position on Benzimidazolone Properties
Substitution Pattern | log P | Metabolic Half-life (Rat Liver Microsomes, min) | Protein Binding Affinity (K*d, μM) | Key Interactions |
---|---|---|---|---|
None [4] | 1.8 | 22 | 12.5 | Van der Waals, H-bond |
5-Fluoro [1] [3] | 2.3 | 58 | 3.2 | Halogen bond, H-bond |
6-Fluoro [3] | 2.4 | 63 | 5.7 | Dipole stabilization |
Commercial availability reflects fluorine’s critical role: catalog entries specifically list 5-fluoro (CAS 214770-66-8) and 6-fluoro (CAS 219325-16-3) isomers as distinct pharmacophores [1] [3]. The 5-fluoro isomer predominates in recent literature due to superior alignment with target binding vectors – its fluorine atom vectors toward solvent-exposed regions, minimizing desolvation penalties, while the 6-fluoro isomer can sterically clash with protein residues in constrained pockets like the NLRP3 NACHT domain [2].
Fragment-based drug design (FBLD) platforms further validate fluorine’s strategic value. In PRMT5/MTA complex inhibitors, fluorinated benzimidazole fragments exhibit ligand efficiencies (LE) up to 0.78, outperforming non-fluorinated heterocycles by 45% due to fluorine’s ability to engage in multipolar interactions with MTA’s sulfur atom (distance: 3.4 Å) [6]. This precision engagement underscores why 5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl remains a privileged scaffold in contemporary hit-to-lead campaigns.
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: